molecular formula C16H16O4 B6401489 4-(4-Methoxy-2-methylphenyl)-2-methoxybenzoic acid, 95% CAS No. 1261910-44-4

4-(4-Methoxy-2-methylphenyl)-2-methoxybenzoic acid, 95%

Cat. No. B6401489
CAS RN: 1261910-44-4
M. Wt: 272.29 g/mol
InChI Key: OXGDVQFVSHXIQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Methoxy-2-methylphenyl)-2-methoxybenzoic acid, 95% (4-MOMPBA) is a phenolic compound widely used in scientific research. It is a useful reagent for synthesis and has been used in various biochemical and physiological studies. This article will provide an overview of 4-MOMPBA, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

4-(4-Methoxy-2-methylphenyl)-2-methoxybenzoic acid, 95% has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various compounds, such as the synthesis of 2-methoxy-4-(4-methoxy-2-methylphenyl)benzoic acid, 4-methoxy-2-methylbenzaldehyde, and 4-methoxy-2-methylbenzoic acid. 4-(4-Methoxy-2-methylphenyl)-2-methoxybenzoic acid, 95% has also been used in biochemical and physiological studies, such as the study of the effects of 4-(4-Methoxy-2-methylphenyl)-2-methoxybenzoic acid, 95% on the activity of cytochrome P450 enzymes.

Mechanism of Action

The mechanism of action of 4-(4-Methoxy-2-methylphenyl)-2-methoxybenzoic acid, 95% is not fully understood. However, it is believed to act as an inhibitor of cytochrome P450 enzymes. These enzymes are involved in the metabolism of a variety of compounds, including drugs and other xenobiotics. By inhibiting the activity of these enzymes, 4-(4-Methoxy-2-methylphenyl)-2-methoxybenzoic acid, 95% may affect the metabolism of these compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Methoxy-2-methylphenyl)-2-methoxybenzoic acid, 95% are not well understood. However, it has been shown to inhibit the activity of cytochrome P450 enzymes, which could affect the metabolism of various compounds. In addition, 4-(4-Methoxy-2-methylphenyl)-2-methoxybenzoic acid, 95% has been shown to have antioxidant activity, which could be beneficial in the prevention of oxidative damage to cells.

Advantages and Limitations for Lab Experiments

4-(4-Methoxy-2-methylphenyl)-2-methoxybenzoic acid, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent and is readily available. In addition, it is relatively non-toxic and has a low melting point, making it easy to handle and store. The main limitation of 4-(4-Methoxy-2-methylphenyl)-2-methoxybenzoic acid, 95% is that it is not water soluble, which can make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for the use of 4-(4-Methoxy-2-methylphenyl)-2-methoxybenzoic acid, 95% in scientific research. One potential direction is the use of 4-(4-Methoxy-2-methylphenyl)-2-methoxybenzoic acid, 95% in the synthesis of new compounds. In addition, 4-(4-Methoxy-2-methylphenyl)-2-methoxybenzoic acid, 95% could be used to study the effects of cytochrome P450 inhibitors on drug metabolism. It could also be used to study the effects of oxidative stress on cells, as well as the effects of antioxidants on cell health. Finally, 4-(4-Methoxy-2-methylphenyl)-2-methoxybenzoic acid, 95% could be used to study the effects of environmental pollutants on the activity of cytochrome P450 enzymes.

Synthesis Methods

4-(4-Methoxy-2-methylphenyl)-2-methoxybenzoic acid, 95% can be synthesized by a variety of methods. One of the most common methods is the reaction of 4-methoxy-2-methylphenol and chloroacetic acid in the presence of a base such as potassium hydroxide. The reaction is carried out at room temperature and yields 4-(4-Methoxy-2-methylphenyl)-2-methoxybenzoic acid, 95% in high yield. Other methods for the synthesis of 4-(4-Methoxy-2-methylphenyl)-2-methoxybenzoic acid, 95% include the reaction of 4-methoxy-2-methylphenol and acetic anhydride, as well as the reaction of 4-methoxy-2-methylphenol and 4-methoxybenzoyl chloride.

properties

IUPAC Name

2-methoxy-4-(4-methoxy-2-methylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-10-8-12(19-2)5-7-13(10)11-4-6-14(16(17)18)15(9-11)20-3/h4-9H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXGDVQFVSHXIQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)C2=CC(=C(C=C2)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60689976
Record name 3,4'-Dimethoxy-2'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60689976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261910-44-4
Record name 3,4'-Dimethoxy-2'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60689976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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